molecular formula C17H18N2O5 B2572203 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea CAS No. 2309749-57-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

Cat. No. B2572203
CAS RN: 2309749-57-1
M. Wt: 330.34
InChI Key: IHELYENVWORABD-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.34. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity and Synthesis of Heterocyclic Compounds

  • Preparation and Antioxidant Activity : A study explored the preparation and characterization of coumarin substituted heterocyclic compounds, demonstrating significant antioxidant activities. These derivatives were synthesized in a dioxin-ethanol medium, with one compound showing 80% scavenging activity at a concentration of 1000 μg/mL, indicating high antioxidant potential comparable to standard antioxidants like vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

  • Synthesis of Benzofuran Derivatives : Another research focused on synthesizing benzofuran derivatives via reactions involving isocyanatobenzoyl chloride and carbomethoxyphenyl isocyanate. These processes led to novel urea derivatives, showcasing the versatility of urea-based compounds in synthesizing heterocyclic structures with potential biological activities (Peet, 1987).

Biological Activity and Drug Development

  • Anti-microbial Activity and Cytotoxicity : A study on the synthesis of 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives revealed their promising anti-microbial activity against selected Gram-positive and Gram-negative bacterial strains, as well as moderate to good fungal pathogen inhibition. Preliminary cytotoxicity studies against cervical cancer (HeLa) cell lines indicated significant cytotoxicity at microliter concentrations for some compounds, highlighting their potential in drug development (Shankar et al., 2017).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-16(19-11-3-4-14-15(8-11)24-10-23-14)18-9-17(21)6-1-2-13-12(17)5-7-22-13/h3-5,7-8,21H,1-2,6,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHELYENVWORABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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